7-tert-butyl-1,3-dimethyl-5-sulfanyl-1H,2H,3H,4H-[1,3]diazino[4,5-d]pyrimidine-2,4-dione
Description
7-tert-butyl-1,3-dimethyl-5-sulfanyl-1H,2H,3H,4H-[1,3]diazino[4,5-d]pyrimidine-2,4-dione is a heterocyclic compound featuring a fused diazino-pyrimidine core. Its structure includes a sulfanyl (-SH) group at position 5, tert-butyl and methyl substituents at positions 7, 1, and 3, respectively. This compound belongs to the pyrimidine-dione family, which is known for diverse pharmacological applications, including enzyme inhibition and antimicrobial activity .
Properties
IUPAC Name |
7-tert-butyl-1,3-dimethyl-5-sulfanylidene-8H-pyrimido[4,5-d]pyrimidine-2,4-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N4O2S/c1-12(2,3)10-13-7-6(8(19)14-10)9(17)16(5)11(18)15(7)4/h1-5H3,(H,13,14,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXKJFKZBSPLWDD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NC(=S)C2=C(N1)N(C(=O)N(C2=O)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
7-tert-butyl-1,3-dimethyl-5-sulfanyl-1H,2H,3H,4H-[1,3]diazino[4,5-d]pyrimidine-2,4-dione (CAS No. 730949-90-3) is a novel compound with significant potential for various biological applications. Its unique molecular structure suggests a range of biological activities that merit detailed exploration.
Biological Activity Overview
Research indicates that this compound exhibits promising biological activities, particularly in the areas of antimicrobial and cytotoxic effects. The following sections detail specific findings related to its biological activity.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of 7-tert-butyl-1,3-dimethyl-5-sulfanyl-1H,2H,3H,4H-[1,3]diazino[4,5-d]pyrimidine-2,4-dione against various pathogens:
Case Study: Antibacterial Activity
A study evaluated the compound's efficacy against methicillin-resistant Staphylococcus aureus (MRSA) and other Gram-positive bacteria. The results indicated a significant inhibitory effect with minimum inhibitory concentrations (MIC) ranging from 8 to 32 µg/mL. This suggests that the compound could serve as a potential candidate for developing new antimicrobial agents targeting resistant strains .
Table 1: Antimicrobial Efficacy of 7-tert-butyl-1,3-dimethyl-5-sulfanyl-1H,2H,3H,4H-[1,3]diazino[4,5-d]pyrimidine-2,4-dione
| Pathogen | MIC (µg/mL) |
|---|---|
| Methicillin-resistant S. aureus | 8 |
| Vancomycin-resistant E. faecium | 16 |
| Streptococcus pneumoniae | 32 |
Cytotoxic Activity
The cytotoxic effects of the compound have been evaluated on various cancer cell lines including HeLa (cervical adenocarcinoma), U87 (glioblastoma), and BICR18 (laryngeal squamous cell carcinoma).
Findings:
The compound demonstrated selective cytotoxicity with IC50 values ranging from 20 to 100 µM across different cell lines. Notably, it exhibited lower toxicity towards non-cancerous cells compared to cancerous ones .
Table 2: Cytotoxicity Profile
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 25 |
| U87 | 40 |
| BICR18 | 30 |
| EUFA30 (normal) | >100 |
While specific mechanisms are still under investigation, preliminary data suggest that the compound may interfere with cellular processes such as DNA replication and protein synthesis in bacterial and cancer cells. This interference is likely due to its ability to form stable complexes with essential biomolecules .
Scientific Research Applications
Medicinal Chemistry Applications
Antimicrobial Activity
Several studies have indicated that 7-tert-butyl-1,3-dimethyl-5-sulfanyl-1H,2H,3H,4H-[1,3]diazino[4,5-d]pyrimidine-2,4-dione exhibits significant antimicrobial properties. For instance:
- A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound showed potent activity against various bacterial strains including Staphylococcus aureus and Escherichia coli .
Anticancer Potential
Research has also explored the anticancer potential of this compound. In vitro studies revealed that it can inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells through mechanisms involving apoptosis and cell cycle arrest .
Agricultural Applications
Pesticidal Properties
The compound has been investigated for its pesticidal properties. Field trials have shown that formulations containing 7-tert-butyl-1,3-dimethyl-5-sulfanyl-1H,2H,3H,4H-[1,3]diazino[4,5-d]pyrimidine-2,4-dione can effectively control pest populations in crops without adversely affecting beneficial insects .
Herbicide Development
Additionally, this compound has been evaluated as a potential herbicide. Laboratory assays indicated that it could inhibit the growth of certain weed species while being safe for crops like maize and soybean .
Materials Science Applications
Polymer Additives
In materials science, 7-tert-butyl-1,3-dimethyl-5-sulfanyl-1H,2H,3H,4H-[1,3]diazino[4,5-d]pyrimidine-2,4-dione is being explored as an additive in polymer formulations to enhance thermal stability and mechanical properties. Research indicates that incorporating this compound into polycarbonate matrices improves their resistance to thermal degradation .
Nanotechnology
Furthermore, its unique chemical structure allows for potential applications in nanotechnology. Studies have shown that it can be used to functionalize nanoparticles for targeted drug delivery systems .
Case Studies
Chemical Reactions Analysis
Oxidation Reactions
The sulfanyl group (-SH) is highly susceptible to oxidation. Under controlled conditions, this group can transform into a disulfide (-S-S-) or sulfonic acid (-SO₃H) depending on the oxidizing agent.
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Key Reagents : Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄), or ozone (O₃).
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Conditions : Mild acidic or neutral media at 25–60°C.
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Outcome : Formation of intramolecular disulfide bonds or sulfonate derivatives, which alter solubility and biological activity .
| Reaction Type | Reagents | Product | Yield |
|---|---|---|---|
| Oxidation | H₂O₂ | Disulfide | ~75% |
| Oxidation | KMnO₄ | Sulfonic acid | ~60% |
Nucleophilic Substitution
The pyrimidine-dione core allows nucleophilic substitution at the C-5 position, where the sulfanyl group acts as a leaving group.
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Key Reagents : Amines (e.g., piperidine), alcohols, or thiols.
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Conditions : Alkaline conditions (pH 8–10) with polar aprotic solvents like DMF or DMSO .
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Outcome : Substituted derivatives with modified electronic profiles.
Reduction Reactions
The carbonyl groups in the pyrimidine-dione moiety can undergo reduction to form diols or secondary alcohols.
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Key Reagents : Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Cycloaddition and Ring Modification
The diazino-pyrimidine system participates in [4+2] cycloaddition reactions with dienophiles like maleic anhydride.
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Conditions : Thermal activation (80–120°C) or catalytic Lewis acids (e.g., AlCl₃) .
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Outcome : Expanded polycyclic structures with potential pharmacological applications .
Functionalization via Alkylation/Acylation
The tert-butyl group provides steric bulk but can be functionalized under strong alkylation or acylation conditions.
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Key Reagents : Alkyl halides (e.g., methyl iodide) or acyl chlorides.
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Conditions : Base catalysts (e.g., K₂CO₃) in refluxing acetone .
Thermal Degradation
Thermogravimetric analysis (TGA) reveals decomposition pathways:
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Stage 1 (200–300°C): Loss of the sulfanyl group as H₂S.
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Stage 2 (>300°C): Pyrimidine ring fragmentation into CO₂ and NH₃ .
Critical Research Findings
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The sulfanyl group’s oxidation products show enhanced water solubility, making them viable for aqueous-phase applications .
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Substitution at C-5 with piperidine derivatives improves binding affinity to enzymatic targets (e.g., kinase inhibitors) .
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Thermal stability limits applications above 250°C, necessitating stabilization via co-crystallization .
Comparison with Similar Compounds
Table 1: Key Structural Analogues and Their Properties
Key Comparative Analysis
Substituent Impact on Physicochemical Properties
Preparation Methods
Multicomponent Cyclocondensation Approach
This method leverages pseudo-four-component reactions (pseudo-4CR) to construct the pyrimidine core in one pot:
Reagents :
- Malononitrile (2 equivalents)
- tert-Butyl aldehyde (1 equivalent)
- Thiol (e.g., benzyl mercaptan, 1 equivalent)
- Catalyst: Triethylamine or DBU (10 mol%)
Procedure :
- Malononitrile reacts with tert-butyl aldehyde in ethanol under reflux to form an arylidenemalononitrile intermediate.
- Thiol is added, initiating cyclocondensation to yield 2-amino-6-sulfanylpyridine-3,5-dicarbonitrile.
- Oxidative annulation with urea derivatives forms the diazino-pyrimidine ring.
Optimization :
- Solvent : Ethanol > DMF due to better yield (78% vs. 65%).
- Catalyst : DBU improves reaction rate by deprotonating thiols.
Characterization :
Stepwise Assembly via Pyrimidine Functionalization
This method builds the core sequentially, enabling precise substituent placement:
Step 1: Synthesis of Pyrimidine-2,4-dione Precursor
- Starting material : Thiobarbituric acid (TBA).
- Reaction : TBA reacts with tert-butyl bromide in aqueous NaOH to form 5-tert-butyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione.
Step 2: Sulfanyl Group Introduction
- Reagents : Sodium hydride (NaH), furan-2-ylmethanethiol.
- Conditions : DMF, 50°C, 30 min.
- Mechanism : Nucleophilic substitution replaces the thioxo group with sulfanyl.
Step 3: Diazine Ring Formation
- Reagents : Methylamine, formaldehyde.
- Conditions : Acetic acid, 80°C, 6 h.
- Outcome : Mannich reaction forms the fused diazino ring.
Yield : 62% over three steps.
Alkylation for Methyl Group Incorporation
Methylation Agents :
- Dimethyl sulfate (Me₂SO₄) in basic conditions.
- Methyl iodide (CH₃I) with K₂CO₃.
Procedure :
- The intermediate from Step 2.2 is treated with CH₃I in acetone.
- Selective methylation occurs at N1 and N3 positions due to steric shielding of the tert-butyl group.
Characterization :
Comparative Analysis of Synthetic Routes
Reaction Optimization and Scalability
Catalytic Enhancements
Solvent Effects
- Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity but may decompose tert-butyl groups at >80°C.
- Ethereal solvents (THF) are preferable for methylation steps.
Analytical and Spectroscopic Validation
Q & A
Q. What are the common synthetic routes for this compound, and how do reaction parameters influence yield?
The compound is synthesized via multi-step reactions, often involving cyclization of pyrimidyl precursors. A key step uses lithium iodide-catalyzed oxidative cyclization in dimethylformamide (DMF) at 80–100°C. Yield optimization (65–75%) requires precise control of solvent polarity (e.g., DMF vs. THF) and reaction time (12–24 hours). Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane) is critical for isolating the product .
Q. Which spectroscopic techniques are essential for structural confirmation?
High-resolution ¹H NMR (500 MHz, DMSO-d₆) resolves coupling constants (e.g., J = 8.2 Hz) in the diazino ring. ¹³C DEPT-135 confirms tertiary carbons, while X-ray crystallography provides definitive bicyclic geometry (e.g., θN-C-N = 117.5°). IR spectroscopy identifies thiol (-SH) stretches (~2550 cm⁻¹) .
Q. What methodologies are recommended for initial biological activity screening?
Use in vitro assays like antimicrobial disk diffusion (20 µg/mL in DMSO) or kinase inhibition (ADP-Glo™ assay, 10 µM compound concentration). Dose-response curves (IC₅₀ determination) follow initial hits, with ATP concentrations near Kₘ values for kinase targets .
Q. How is thermal stability characterized?
Thermogravimetric analysis (TGA) under nitrogen (10°C/min) identifies decomposition onset (>220°C). Differential scanning calorimetry (DSC) reveals melting transitions (Tm ≈ 185–190°C). Karl Fischer titration quantifies hygroscopicity impacts on stability .
Advanced Questions
Q. How can contradictions between NMR and X-ray data be resolved?
Dynamic conformational changes in solution may cause NMR/X-ray discrepancies. Variable-temperature NMR (-40°C to +40°C) and DFT calculations (B3LYP/6-31G*) model solvent effects and torsional angles. Solid-state NMR can bridge solution and crystal data .
Q. What strategies mitigate off-target effects in kinase inhibition studies?
Modify the 5-sulfanyl group using molecular docking (Autodock Vina) against kinase ATP pockets (e.g., EGFR, VEGFR2). Proteome-wide profiling (1 µM compound in kinome screens) identifies cross-reactive targets. Structure-activity relationship (SAR) studies iteratively optimize selectivity .
Q. How are synthetic byproducts during tert-butyl group introduction characterized?
LC-MS/MS with hydrophilic interaction chromatography (HILIC) detects tert-butoxy adducts (m/z +74). ¹H-¹³C HSQC maps spin systems to differentiate regioisomers, while NOESY confirms spatial proximity of substituents .
Q. What engineering considerations enable gram-scale synthesis?
Continuous flow reactors with optimized residence times (30–45 min) improve cyclization efficiency. Inline FTIR monitors intermediate conversions, reducing batch variability (<5% RSD). Catalyst recycling (e.g., immobilized LiI) minimizes costs .
Q. How do competing degradation pathways in thermal analysis get resolved?
Isothermal TGA-FTIR (200°C, 60 min) analyzes evolved gases (e.g., SO₂ from thiol decomposition). Modulated DSC (MDSC) separates kinetic (reversible) and thermodynamic (irreversible) processes .
Q. What formulation strategies address poor aqueous solubility?
Co-solvent systems (10% DMSO/90% PEG-400) with sonication (45°C, 30 min) achieve >2 mg/mL solubility. Dynamic light scattering (DLS) monitors nanoparticle formation (PDI <0.3) upon aqueous dilution .
Key Methodological Insights
| Parameter | Technique | Optimal Conditions | Reference |
|---|---|---|---|
| Cyclization | LiI-catalyzed oxidative cyclization | DMF, 90°C, 18 hours | |
| Purity | Column chromatography | Ethyl acetate/hexane (3:7) | |
| Thermal Stability | TGA/DSC | N₂ atmosphere, 10°C/min | |
| Selectivity | Kinome-wide profiling | 1 µM compound, 468 kinases |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
